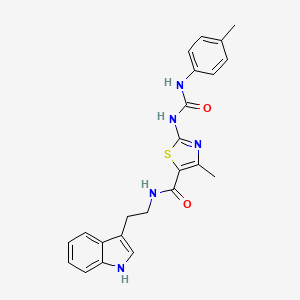

N-(2-(1H-indol-3-yl)ethyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide

Description

Properties

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-[(4-methylphenyl)carbamoylamino]-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O2S/c1-14-7-9-17(10-8-14)27-22(30)28-23-26-15(2)20(31-23)21(29)24-12-11-16-13-25-19-6-4-3-5-18(16)19/h3-10,13,25H,11-12H2,1-2H3,(H,24,29)(H2,26,27,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZESIJPIZSOLSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NC2=NC(=C(S2)C(=O)NCCC3=CNC4=CC=CC=C43)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(1H-indol-3-yl)ethyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, referencing various studies to provide a comprehensive understanding.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available indole derivatives and thiazole precursors. The general synthetic pathway includes the formation of the thiazole ring followed by the introduction of the indole moiety and subsequent functionalization to achieve the desired urea structure.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including those related to our compound. For instance, a related compound exhibited significant activity against various bacterial strains such as E. coli and S. aureus, suggesting that modifications in the thiazole ring can enhance antibacterial properties .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|---|

| Compound 5x | S. Typhimurium | 0.06 | 0.12 |

| Compound 5m | B. cereus | 0.06 | 0.12 |

| Compound 5e | L. monocytogenes | 0.12 | 0.23 |

The results indicate that structural modifications significantly influence the antimicrobial efficacy, with specific substitutions enhancing activity against resistant strains.

Anticancer Activity

The anticancer properties of compounds similar to this compound have also been investigated. For example, certain thiazole derivatives showed broad-spectrum antitumor activity against various cancer cell lines with GI50 values indicating effective cytotoxicity .

Table 2: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line | GI50 (μM) |

|---|---|---|

| Compound A | EKVX (lung cancer) | 25.1 |

| Compound B | OVCAR-4 (ovarian cancer) | 21.5 |

| Compound C | PC-3 (prostate cancer) | 28.7 |

These findings suggest that indole-thiazole hybrids may possess significant potential as anticancer agents, warranting further investigation into their mechanisms of action.

The biological activities of these compounds are often attributed to their ability to interact with specific biological targets:

- Antibacterial Mechanism : The inhibition of enzymes critical for bacterial cell wall synthesis, such as MurB, has been implicated in the antibacterial effects observed in thiazole derivatives .

- Anticancer Mechanism : Indole-based compounds may induce apoptosis in cancer cells through multiple pathways, including the modulation of cellular signaling pathways involved in cell survival and proliferation .

Case Studies

A notable study evaluated a series of indole-thiazole derivatives for their antimicrobial and anticancer activities, revealing that compounds with specific substitutions on the thiazole ring exhibited enhanced potency against resistant bacterial strains and various cancer cell lines . These findings support the hypothesis that structural diversity within this class of compounds can lead to significant variations in biological activity.

Comparison with Similar Compounds

Structural Analogues with Thiazole Carboxamide Cores

(a) Flavivirus-Targeting Thiazole Carboxamides ()

Compounds such as (E)-2-(3-(4-(1-(2-carbamoylhydrazono)-ethyl)-phenyl)-ureido)-N-(2,4-dichlorobenzyl)-4-methylthiazole-5-carboxamide share the 4-methylthiazole-5-carboxamide backbone but differ in substituents:

- Substituent at N-position : The target compound uses an indole-ethyl group, whereas Flavivirus-targeting analogs employ 2,4-dichlorobenzyl or similar arylalkyl groups. The indole moiety may enhance blood-brain barrier penetration compared to halogenated aryl groups .

(b) 4-Pyridinyl-Thiazole Carboxamides ()

Compounds like 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide replace the ureido-p-tolyl group with a pyridinyl ring. Key differences:

- Electronic Effects : The pyridine nitrogen introduces a polarizable electron-deficient ring, altering binding kinetics compared to the electron-rich p-tolyl group.

- Biological Targets : Pyridinyl-thiazoles are often optimized for kinase inhibition, while ureido-linked analogs (like the target compound) may target proteases or GPCRs due to hydrogen-bonding capability .

Ureido-Linked Compounds with Heterocyclic Cores

(a) Bis(morpholino-triazine) Derivatives ()

N-(2-(Dimethylamino)ethyl)-4-(3-(4-(4,6-dimorpholino-1,3,5-triazin-2-yl)phenyl)ureido)-N-methylbenzamide shares a ureido-phenyl linkage but employs a triazine core instead of thiazole.

- Solubility: Morpholino groups enhance solubility, whereas the target compound’s indole may reduce it .

(b) Carbon Anhydrase IX Inhibitors ()

2-(3-(2-Methyl-6-(p-tolyl)pyridin-3-yl)ureido)benzenesulfonamide uses a sulfonamide group instead of carboxamide and a pyridinyl-ureido linker.

- Acid-Base Properties : The sulfonamide (pKa ~10) is more acidic than the carboxamide (pKa ~15), affecting ionization at physiological pH.

- Target Selectivity : Sulfonamides are classic carbonic anhydrase inhibitors, while the target compound’s thiazole-indole system may favor other enzymatic targets .

Thiazole-Triazole Hybrids ()

Compounds like 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide incorporate triazole and benzodiazole groups.

- Linker Flexibility : The triazole spacer increases conformational freedom compared to the rigid ureido linker in the target compound.

- Benzodiazole vs. Indole : Benzodiazole’s dual nitrogen atoms may engage in stronger π-stacking, whereas indole’s NH group provides hydrogen-bonding .

Q & A

Advanced Question

- Docking Studies : Use software like AutoDock Vina to model binding to enzymes (e.g., kinases). Prioritize tautomeric states of the thiazole ring for accurate pose prediction .

- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. The ureido group’s electron-withdrawing effects can be quantified via charge distribution maps .

- MD Simulations : Assess stability of protein-ligand complexes over 100-ns trajectories to identify critical binding residues .

What is the role of the indole-3-ethyl substituent in modulating pharmacological properties?

Basic Question

The indole moiety:

- Enhances lipophilicity , improving blood-brain barrier penetration.

- Participates in π-π stacking with aromatic residues in target proteins (e.g., serotonin receptors) .

- Substituent position (3- vs. 5-) affects steric hindrance; 3-ethyl substitution minimizes steric clashes in binding pockets .

What challenges arise during purification, and how are they addressed?

Advanced Question

- Byproduct Formation : Side reactions during ureido coupling generate impurities. Column chromatography (silica gel, ethyl acetate/hexane) separates polar byproducts .

- Solubility Issues : The compound’s low solubility in water necessitates recrystallization from DMF/acetic acid (1:2 v/v), which selectively dissolves the product .

- Scale-Up : Replace hazardous solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) for industrial compatibility .

How do structural modifications to the thiazole ring influence bioactivity?

Advanced Question

- Electron-Withdrawing Groups (e.g., -CF): Increase metabolic stability but may reduce binding affinity due to steric effects .

- Methyl Substitution at C4 : Enhances conformational rigidity, favoring interactions with hydrophobic pockets .

- Thiazole vs. Triazole Replacement : Thiazole’s sulfur atom participates in hydrogen bonding, while triazoles offer improved solubility but weaker target engagement .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.